Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

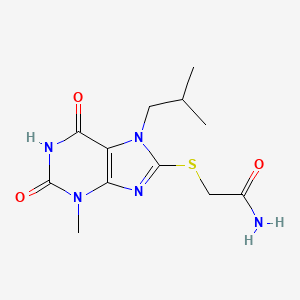

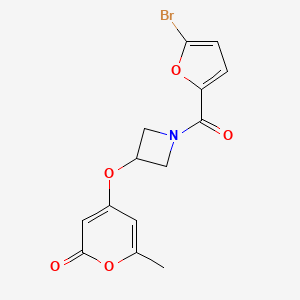

“Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate” is a chemical compound with the molecular formula C13H22N2O6 . It is also known as JS-K and belongs to the class of diazeniumdiolate prodrugs .

Molecular Structure Analysis

The molecular weight of “Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate” is 384.30 . The SMILES string representation of the molecule isCCOC(=O)N1CCN(CC1)N+[O-] . Physical And Chemical Properties Analysis

“Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate” is soluble in DMSO at 9.3 mg/mL but insoluble in water . It should be stored in a desiccated condition at -20°C .作用机制

Target of Action

Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate, also known as JS-K, is a prodrug that belongs to the class of diazeniumdiolates . It primarily targets glutathione S-transferases (GST) , which are enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .

Mode of Action

JS-K generates nitric oxide (NO) when metabolized by GST . This ensures optimal activity of JS-K and mediates its cytotoxic activities . The release of NO can induce apoptosis in cells through the accumulation of reactive oxygen species (ROS), overload of Ca2+, and mitochondrial damage .

Biochemical Pathways

The action of JS-K affects several biochemical pathways. It causes an increase in ROS and Ca2+ overload, leading to a decrease in mitochondrial membrane potential . This results in the release of cytochrome c from the mitochondria into the cytoplasm, an increase in the ratio of Bax to Bcl-2, and the activation of caspase-9/3 . These events are part of the intrinsic pathway of apoptosis, leading to cell death .

Pharmacokinetics

It is known that js-k is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The result of JS-K’s action is the induction of apoptosis in cells, which can significantly inhibit cell growth . This has been demonstrated in various types of cancer cells, including human prostate cancer and leukemia .

Action Environment

The action, efficacy, and stability of JS-K can be influenced by various environmental factors. For instance, the presence of antioxidants like NAC or intracellular Ca2+ chelators like BAPTA can partially reverse the events induced by JS-K . Furthermore, the use of a NO scavenger like Carboxy-PTIO can significantly prevent the increase in ROS and cytosolic Ca2+, and reverse the loss of mitochondrial membrane potential induced by JS-K .

属性

IUPAC Name |

dimethyl 2-(4-ethoxycarbonylpiperazin-1-yl)butanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O6/c1-4-21-13(18)15-7-5-14(6-8-15)10(12(17)20-3)9-11(16)19-2/h10H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUBSSZILWIBEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(CC(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2456255.png)

![(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2456256.png)

![(Z)-4-methoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2456258.png)

![3-[[Diethyl(oxo)-lambda6-sulfanylidene]amino]benzoic acid](/img/structure/B2456260.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2456263.png)

![3-[(4-Methylbenzyl)oxy]-2-thiophenecarboxylic acid](/img/structure/B2456264.png)

![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2456266.png)

![1-[(2-Chlorophenyl)methyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2456271.png)

![N-(5-chloro-2-hydroxyphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2456274.png)